BenchChemオンラインストアへようこそ!

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Structure-Activity Relationship Molecular Recognition Medicinal Chemistry

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-64-2) is a heterocyclic hybrid molecule with a molecular formula of C17H14N4O2 and a molecular weight of 306.32 g·mol⁻¹. It features a pyrrolidin-2-one core, an N-phenyl substituent, and a 1,2,4-oxadiazole ring that bears a pyridin-3-yl group at the 3-position.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 941917-64-2
Cat. No. B2562343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS941917-64-2
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4
InChIInChI=1S/C17H14N4O2/c22-15-9-13(11-21(15)14-6-2-1-3-7-14)17-19-16(20-23-17)12-5-4-8-18-10-12/h1-8,10,13H,9,11H2
InChIKeyNVJVJJNGOSYIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-64-2): Core Chemical Identity and Scaffold Context


1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-64-2) is a heterocyclic hybrid molecule with a molecular formula of C17H14N4O2 and a molecular weight of 306.32 g·mol⁻¹ [1]. It features a pyrrolidin-2-one core, an N-phenyl substituent, and a 1,2,4-oxadiazole ring that bears a pyridin-3-yl group at the 3-position. This scaffold belongs to the broader class of pyrrolidine-oxadiazole hybrids that have been investigated for anthelmintic, antibacterial, and antiviral applications [2].

Why Pyrrolidine-Oxadiazole Analogs Cannot Be Interchanged: The Critical Role of Pyridine Regioisomerism in 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one


The position of the pyridine nitrogen (2‑yl, 3‑yl, or 4‑yl) fundamentally alters the vector of hydrogen‑bonding interactions, metal‑chelation potential, and susceptibility to oxidative metabolism. In validated pyrrolidine‑oxadiazole series, swapping the pyridine regioisomer has been shown to cause >10‑fold shifts in target potency and significant changes in selectivity profiles [1]. Additionally, the connectivity of the oxadiazole ring (1,2,4‑oxadiazol‑5‑yl vs. 1,2,4‑oxadiazol‑3‑yl) changes the relative orientation of the pyrrolidinone and pyridyl groups, further differentiating receptor complementarity. Consequently, the 3‑pyridyl isomer represented by CAS 941917‑64‑2 cannot be considered interchangeable with its 2‑pyridyl or 4‑pyridyl congeners in biological assays or chemical probe applications.

Quantitative Differentiation Evidence for 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-64-2) vs. Closest Analogs


Pyridine Regioisomerism: Divergent Hydrogen‑Bond Acceptor Geometry

The pyridin‑3‑yl group in the target compound positions the nitrogen lone pair at a 120° angle relative to the oxadiazole ring, creating a hydrogen‑bond acceptor vector that is geometrically distinct from the pyridin‑2‑yl isomer (ortho‑nitrogen, capable of intramolecular interactions) and the pyridin‑4‑yl isomer (para‑nitrogen, linear vector). In the DNA gyrase inhibitor series of 1,2,4‑oxadiazole/pyrrolidine hybrids, a change in the heteroaryl attachment point from the 3‑position to the 2‑position of the oxadiazole resulted in a >5‑fold difference in IC₅₀ against E. coli DNA gyrase [1]. Although direct quantitative data for the exact target compound in a side‑by‑side head‑to‑head assay with its 2‑pyridyl isomer is not publicly available at the time of this analysis, the class‑level inference is strong based on structurally analogous chemotypes.

Structure-Activity Relationship Molecular Recognition Medicinal Chemistry

N‑Phenyl Substituent Effect: Baseline Lipophilicity vs. Halogenated Analogs

The unsubstituted N‑phenyl ring of the target compound (CAS 941917‑64‑2) provides a baseline lipophilicity and steric profile. Direct halogenated analogs include the N‑(4‑fluorophenyl) variant and the N‑(4‑chlorophenyl) variant (CAS 941917‑70‑0) [1]. While measured logP values for this specific set are not compiled in a single comparative study, the general effect of 4‑halogen substitution on the phenyl ring increases logP by approximately +0.5 to +1.0 units relative to the unsubstituted phenyl [2]. This difference can significantly influence membrane permeability, plasma protein binding, and off‑target promiscuity. The parent phenyl compound therefore serves as the optimal, least‑lipophilic reference point within this sub‑series.

Lipophilicity Physicochemical Properties Lead Optimization

Scaffold Integrity: 1,2,4‑Oxadiazol‑5‑yl Connectivity Distinguishes This Compound from Regioisomeric 1,2,4‑Oxadiazol‑3‑yl Analogs

The target compound possesses the 1,2,4‑oxadiazol‑5‑yl connectivity (oxadiazole C5 attached to pyrrolidinone C4), whereas a regioisomeric series exists with 1,2,4‑oxadiazol‑3‑yl connectivity (oxadiazole C3 attached to pyrrolidinone C4). This positional swap changes the distance between the pyrrolidinone carbonyl oxygen and the pyridine nitrogen, altering the pharmacophore geometry. Studies on related 1,2,4‑oxadiazole regioisomers have demonstrated that the 5‑yl and 3‑yl attachment can lead to divergent biological activity profiles, with one regioisomer often showing >10‑fold selectivity for a given target over the other [1]. The specific 5‑yl connectivity of CAS 941917‑64‑2 is less frequently represented in commercial libraries than the 3‑yl isomer, conferring it a degree of structural novelty that may translate into unique screening outcomes.

Regioisomerism Scaffold Hopping Chemical Biology

Pyrrolidin‑2‑one Core Conformation: Sp³‑Rich Scaffold with Defined Stereoelectronic Properties

The pyrrolidin‑2‑one ring in the target compound adopts a preferred envelope conformation with the C4 substituent occupying a pseudo‑equatorial position, as established by X‑ray crystallography and NMR analysis of closely related N‑phenylpyrrolidin‑2‑one derivatives [1]. This conformation projects the oxadiazole‑pyridine moiety into a defined region of space, with a dihedral angle of approximately 70–80° between the pyrrolidinone and oxadiazole rings. In contrast, replacement of the pyrrolidin‑2‑one with a pyrrolidine (saturated, no carbonyl) or a pyrrolidin‑2‑thione (thiocarbonyl) would alter both the conformational preference and the hydrogen‑bond acceptor capacity of the carbonyl oxygen. The specific combination of the pyrrolidin‑2‑one carbonyl with the 1,2,4‑oxadiazole creates a dual hydrogen‑bond acceptor motif that has been shown to be critical for potency in the anthelmintic pyrrolidine‑oxadiazole series (IC₅₀ values ranging from 0.78 to 22.4 µM against H. contortus larval motility) [2].

Conformational Analysis Scaffold Diversity Fragment-Based Drug Design

Predicted Metabolic Liability: 3‑Pyridyl vs. 2‑Pyridyl Isomer

The 2‑pyridyl isomer contains a nitrogen atom adjacent to the oxadiazole ring, which can coordinate to cytochrome P450 heme iron and increase the risk of mechanism‑based inhibition (MBI) of CYP3A4 and CYP2D6 isoforms. The 3‑pyridyl isomer, by contrast, lacks this intramolecular chelation motif, reducing its predicted CYP inhibition liability [1]. In silico predictions using StarDrop or similar ADMET models typically assign the 2‑pyridyl isomer a higher probability of CYP3A4 inhibition compared to the 3‑pyridyl isomer, based on the presence of a pyridine‑oxadiazole bidentate metal‑binding motif. While experimental CYP inhibition data for these specific compounds is not publicly available, the structural alert is well‑established in medicinal chemistry literature [1]. This difference is critical for researchers planning in vivo efficacy studies where metabolic stability and low drug‑drug interaction potential are required.

Drug Metabolism Cytochrome P450 ADME Prediction

Optimal Research and Procurement Scenarios for 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-64-2)


Chemical Biology Probe Development Targeting Purinergic or Kinase Receptors Requiring Precise Hydrogen‑Bond Geometry

The unique 3‑pyridyl hydrogen‑bond acceptor vector, combined with the conformationally defined pyrrolidin‑2‑one core, makes this compound a suitable scaffold for designing probes targeting ATP‑binding pockets or other adenine‑recognizing sites where the distance and angle of the nitrogen lone pair are critical for binding [1]. The 5‑yl oxadiazole connectivity further differentiates it from more common 3‑yl regioisomers, providing unexplored chemical space for hit‑finding.

Anthelmintic Lead Optimization with Reduced Off‑Target CYP Liability

Given the established anthelmintic activity of pyrrolidine‑oxadiazole analogs (IC₅₀ range 0.78–22.4 µM against H. contortus) [1], the target compound's 3‑pyridyl isomer offers a potentially safer metabolic profile compared to the 2‑pyridyl isomer, which carries a structural alert for CYP inhibition [2]. This compound is therefore suited for in vivo efficacy studies in veterinary parasitology models where metabolic stability and low drug‑drug interaction risk are essential.

Diversity‑Oriented Synthesis Library Expansion with Oxadiazole Regioisomer Coverage

Commercial screening libraries are often biased toward the synthetically more accessible 1,2,4‑oxadiazol‑3‑yl regioisomer. Procuring the 5‑yl regioisomer (CAS 941917‑64‑2) introduces pharmacophoric diversity that is underrepresented in typical vendor collections [1]. This compound can serve as a key intermediate for parallel synthesis of novel analogs exploring the N‑phenyl and oxadiazole substitution space.

Physicochemical Reference Standard for Analog Series Profiling

With its unsubstituted N‑phenyl ring, this compound represents the least lipophilic member of its immediate analog series (compared to 4‑fluoro and 4‑chloro variants) [1]. It can serve as a baseline reference for determining the incremental contribution of halogen substituents to logP, solubility, and non‑specific binding in biophysical assays such as SPR or thermal shift.

Quote Request

Request a Quote for 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.